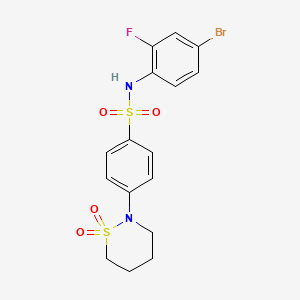

![molecular formula C22H23NO4S2 B6512231 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide CAS No. 946242-54-2](/img/structure/B6512231.png)

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the thiophen-2-yl group might be introduced via a palladium-catalyzed cross-coupling reaction . The benzenesulfonyl group could potentially be introduced using a sulfonyl chloride in a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (the thiophene). These features could lead to interesting electronic properties and potentially make the compound useful in applications such as organic semiconductors .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For example, the benzenesulfonyl group is typically a good leaving group, suggesting that it could undergo substitution reactions . The thiophene ring is aromatic and thus relatively stable, but can be functionalized under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the methoxy and benzenesulfonyl groups could influence its solubility in various solvents . The thiophene ring could contribute to its electronic properties .Mechanism of Action

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide has been studied for its potential to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide has been shown to inhibit the activity of these enzymes, thereby preventing the production of pro-inflammatory mediators. In addition, this compound has been studied for its potential to inhibit the growth of various cancer cell lines, including human non-small cell lung cancer, breast cancer, and prostate cancer.

Biochemical and Physiological Effects

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide has been studied for its potential to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). By inhibiting the activity of these enzymes, N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide can reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been studied for its potential to inhibit the growth of various cancer cell lines, including human non-small cell lung cancer, breast cancer, and prostate cancer.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide is a widely used reagent in medicinal chemistry and can be synthesized using a variety of methods. This compound has been studied for its potential to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). In addition, this compound has been studied for its potential to inhibit the growth of various cancer cell lines, including human non-small cell lung cancer, breast cancer, and prostate cancer. The advantages of using N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide in laboratory experiments include its availability, its low cost, and its ability to be synthesized using a variety of methods. However, the use of this compound in laboratory experiments is limited by its potential toxicity and its ability to interfere with other compounds.

Future Directions

The potential therapeutic applications of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide are still being studied. Future research should focus on the development of new synthesis methods for this compound, as well as the development of new therapeutic agents based on this compound. In addition, further research should be conducted to investigate the potential toxicity of this compound and to determine its potential interactions with other compounds. Finally, further studies should be conducted to investigate the potential of this compound as an inhibitor of various enzymes, as well as its potential to inhibit the growth of various cancer cell lines.

Synthesis Methods

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 4-methoxybenzenesulfonyl chloride with 2-thiophen-2-yl ethyl amine in the presence of triethylamine. This reaction yields N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide as a white solid. Other methods of synthesis include the reaction of 2-thiophen-2-yl ethyl amine with 4-methoxybenzenesulfonyl chloride in the presence of sodium hydroxide, and the reaction of 4-methoxybenzenesulfonyl chloride with 2-thiophen-2-yl ethyl amine in the presence of N-methylmorpholine.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethylbenzamidehiophene-2-sulfonamide has been studied for its potential therapeutic applications in the treatment of various diseases. It has been used as a reagent in the synthesis of a variety of therapeutic agents, such as antifungal agents, anti-inflammatory agents, and anticancer agents. In addition, this compound has been studied for its ability to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Furthermore, it has been studied for its potential to inhibit the growth of various cancer cell lines, including human non-small cell lung cancer, breast cancer, and prostate cancer.

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-15-6-7-17(13-16(15)2)22(24)23-14-21(20-5-4-12-28-20)29(25,26)19-10-8-18(27-3)9-11-19/h4-13,21H,14H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIXZUXFEJLEBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6512151.png)

![5-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B6512161.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6512169.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B6512180.png)

![2-oxo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-chromene-3-carboxamide](/img/structure/B6512183.png)

![4-methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6512187.png)

![3,5-dimethoxy-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512194.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B6512200.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6512205.png)

![2-(4-fluorophenyl)-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6512211.png)

![3-chloro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512228.png)

![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6512239.png)

![2-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6512241.png)